Bosentan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.04e-03 g/L

Synonyms

Canonical SMILES

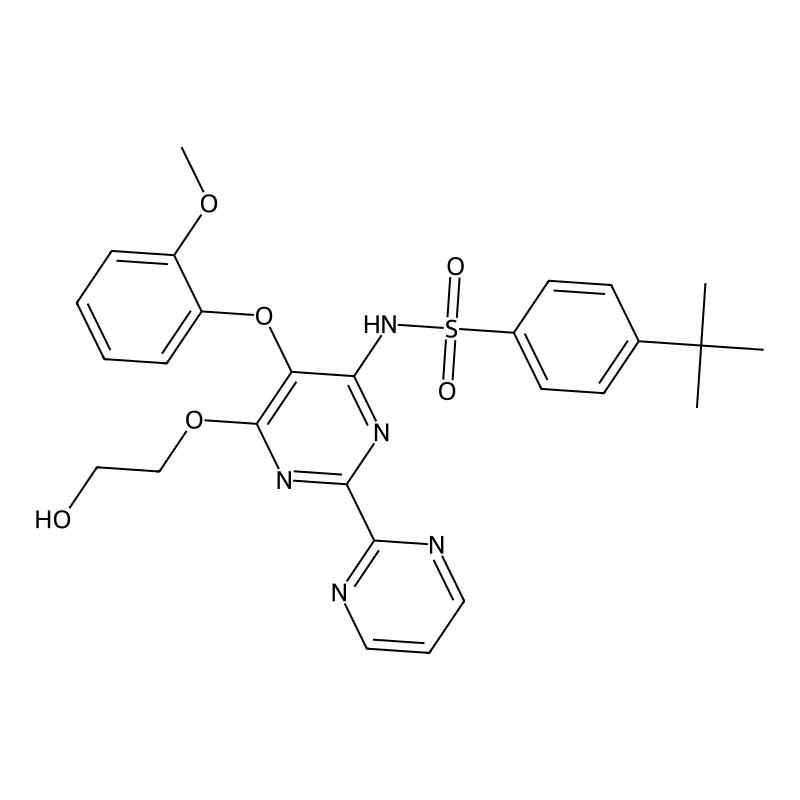

Bosentan is a medication classified as a dual endothelin receptor antagonist, primarily utilized in the treatment of pulmonary arterial hypertension (PAH). It works by blocking the effects of endothelin-1, a potent vasoconstrictor that contributes to increased blood pressure in the pulmonary arteries. The chemical formula of bosentan is C27H29N5O6S, with a molar mass of approximately 551.62 g/mol . It is marketed under various brand names, including Tracleer, and is available in different formulations such as film-coated tablets and dispersible tablets for oral suspension .

Bosentan acts as a dual endothelin receptor antagonist. It binds to and blocks endothelin type A (ETA) and endothelin type B (ETB) receptors, preventing the binding of endothelin, a natural substance that causes blood vessel constriction []. By blocking these receptors, Bosentan relaxes the smooth muscle cells in the walls of pulmonary arteries, leading to vasodilation (blood vessel widening) and decreased blood pressure in the lungs [].

Bosentan for Pulmonary Arterial Hypertension (PAH):

Bosentan's primary application in scientific research is the treatment of pulmonary arterial hypertension (PAH) []. It is an endothelin receptor antagonist (ERA), meaning it blocks the action of endothelin-1 (ET-1), a protein that causes blood vessel constriction. This constriction narrows pulmonary arteries, leading to high blood pressure in the lungs and hindering oxygen flow []. Extensive research, including randomized controlled trials like BREATHE-1 and BREATHE-2, has demonstrated bosentan's effectiveness in improving exercise capacity, delaying disease progression, and potentially improving survival in PAH patients [].

Exploring Bosentan's potential beyond PAH:

While bosentan's established use is in PAH treatment, scientific research is exploring its potential applications in other areas:

- Scleroderma: Studies suggest bosentan might improve skin thickening and other symptoms in patients with scleroderma, an autoimmune disease affecting connective tissues [].

- Osteoporosis: Research indicates bosentan may increase bone formation and prevent osteoporosis development, particularly in patients with limited mobility due to PAH [].

- Cancer: Some studies suggest bosentan might have anti-tumor properties by affecting cell signaling pathways involved in cancer progression []. However, further research is needed to determine its potential application in cancer treatment.

As a dual antagonist of endothelin receptors (ET-A and ET-B), bosentan effectively reduces pulmonary vascular resistance by inhibiting the vasoconstrictive actions of endothelin-1. It exhibits a slightly higher affinity for ET-A receptors compared to ET-B receptors . Clinical studies indicate that bosentan can prevent cellular proliferation mediated by endothelin-1, contributing to its therapeutic effects in managing PAH .

The synthesis of bosentan involves several chemical steps starting from simple organic compounds. While specific proprietary methods may vary among manufacturers, the general synthetic route includes:

- Formation of key intermediates: This involves reactions that construct the bipyrimidine and sulfonamide moieties.

- Coupling reactions: Key intermediates are coupled to form the complete structure of bosentan.

- Purification: The final product undergoes purification processes to ensure pharmaceutical quality.

The detailed synthetic pathways are often proprietary and not widely published in literature due to commercial interests.

Bosentan is primarily indicated for the treatment of pulmonary arterial hypertension. It helps improve exercise capacity and delay clinical worsening in patients with this condition. Additionally, it has been studied for potential use in other conditions related to vascular dysfunction, although its primary application remains in PAH management .

Bosentan is known to interact with various medications due to its effects on liver enzymes involved in drug metabolism. Notable interactions include:

- Hormonal contraceptives: Bosentan may reduce the effectiveness of hormonal contraceptives by decreasing their plasma concentrations .

- Warfarin: Co-administration with warfarin can significantly reduce warfarin's anticoagulant effect due to increased metabolism .

- Cyclosporine A: This combination is contraindicated as it can lead to markedly increased serum levels of bosentan, resulting in severe side effects .

Monitoring for liver function is critical during treatment with bosentan due to potential hepatotoxicity associated with its use .

Bosentan shares pharmacological properties with other endothelin receptor antagonists and vasodilators used in similar therapeutic contexts. Here are some comparable compounds:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Ambrisentan | Endothelin receptor antagonist | Pulmonary arterial hypertension | Selective for ET-A receptors; fewer liver toxicity issues compared to bosentan |

| Sitaxsentan | Endothelin receptor antagonist | Pulmonary arterial hypertension | Has shown oral bioavailability; less commonly used |

| Tadalafil | Phosphodiesterase type 5 inhibitor | Erectile dysfunction; PAH | Mechanism involves inhibition of PDE-5 leading to vasodilation |

| Sildenafil | Phosphodiesterase type 5 inhibitor | Erectile dysfunction; PAH | Similar mechanism as tadalafil; widely used for PAH |

Bosentan's uniqueness lies in its dual action on both endothelin receptor types, making it effective for a broader range of patients with pulmonary arterial hypertension compared to more selective agents like ambrisentan . Additionally, its extensive hepatic metabolism and potential interactions highlight important considerations for patient management that differ from those associated with phosphodiesterase inhibitors like tadalafil and sildenafil.

Bosentan exhibits consistent absorption characteristics across diverse populations, with an absolute bioavailability of approximately 50% following oral administration [1] [2] [3]. The compound reaches peak plasma concentrations within 3-5 hours after oral dosing, with this time to maximum concentration (Tmax) remaining consistent across healthy volunteers, pulmonary arterial hypertension patients, and pediatric populations [1] [4] [5].

Bioavailability Characteristics

The absorption of bosentan demonstrates dose-proportional pharmacokinetics up to 600 mg for single doses and 500 mg daily for multiple doses [1] [6]. Food intake does not exert a clinically relevant effect on absorption at the recommended therapeutic dose of 125 mg, though recent studies indicate a 15-20% increase in systemic exposure under fed conditions [1] [7] [8]. This modest food effect is not considered clinically significant given the wide therapeutic dose range of bosentan.

Comparative bioavailability studies have demonstrated that different formulations, including dispersible tablets and film-coated tablets, maintain bioequivalence with 90% confidence intervals falling within the 80-125% range [7] [8]. The absolute bioavailability remains consistent at 50% across various formulations and populations, establishing this parameter as a reliable pharmacokinetic characteristic of bosentan.

Population-Specific Absorption Patterns

Adult patients with pulmonary arterial hypertension demonstrate a 2-fold increase in systemic exposure compared to healthy adult subjects, despite maintaining the same absolute bioavailability [1] [4] [6]. This enhanced exposure appears related to altered clearance mechanisms rather than absorption differences. Pediatric patients with pulmonary arterial hypertension show absorption characteristics similar to healthy adults, with appropriate weight-based dosing achieving comparable plasma concentrations [9] [5].

Hepatic Metabolism via CYP450 Isoenzymes

Bosentan undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 isoenzymes CYP3A4 and CYP2C9 [1] [10] [11]. In vitro studies demonstrate that CYP3A4 accounts for approximately 61% of bosentan metabolism, while CYP2C9 contributes approximately 11% of the total metabolic clearance [11] [12].

Primary Metabolic Pathways

The hepatic metabolism of bosentan produces three major metabolites: Ro 48-5033, Ro 47-8634, and Ro 64-1056 [1] [13] [14]. Ro 48-5033 is formed primarily through CYP2C9-mediated hydroxylation at the t-butyl group and represents the most pharmacologically active metabolite, contributing 10-20% of the total therapeutic effect [1] [11] [2]. Ro 47-8634 results from CYP3A4-mediated O-demethylation of the phenolic methyl ether, while Ro 64-1056 is a secondary metabolite formed through both hydroxylation and O-demethylation pathways involving both CYP3A4 and CYP2C9 [15] [16] [13].

Recent research has identified a novel metabolite (M4) formed from Ro 47-8634 metabolism, specifically mediated by CYP2C9 [15] [16]. This discovery has important implications for understanding the complete metabolic profile and potential hepatotoxicity mechanisms associated with bosentan therapy.

Enzyme Induction and Auto-regulation

Bosentan exhibits significant auto-induction properties, functioning as an inducer of CYP2C9, CYP3A4, and possibly CYP2C19 [1] [14] [2]. Upon multiple oral dosing, plasma concentrations decrease gradually to 50-65% of single-dose levels due to approximately 2-fold increase in clearance, attributed to auto-induction of metabolizing enzymes [1] [14]. Steady-state concentrations are achieved within 3-5 days, at which point the half-life remains unchanged despite increased clearance [1] [4].

CYP450 Polymorphism Effects

Genetic polymorphisms in CYP2C9 significantly influence bosentan metabolism, with 38 different CYP2C9 allelic variants demonstrating varying catalytic activities toward bosentan hydroxylation [12]. Notable variants include CYP2C92 and CYP2C93, which show moderately reduced Ro 48-5033 formation compared to the wild-type CYP2C9*1 enzyme [11] [12]. These polymorphisms may contribute to interindividual variability in bosentan exposure and therapeutic response.

Protein Binding and Tissue Distribution Patterns

Bosentan demonstrates extensive protein binding exceeding 98%, primarily to albumin [1] [17] [4] [2]. The compound exhibits a volume of distribution ranging from 18-30 L in adults, with steady-state volume of distribution values typically around 21-30 L [1] [4] [18] [6]. Importantly, bosentan does not penetrate into erythrocytes, remaining confined to the plasma compartment [2] [3].

Hepatic Uptake Mechanisms

Bosentan is a substrate of hepatic uptake transporters organic anion-transporting polypeptides (OATP1B1 and OATP1B3) [19] [20]. These transporters facilitate the active uptake of bosentan into hepatocytes, where subsequent metabolism occurs. Inhibition of these uptake transporters by drugs such as cyclosporine A and rifampicin can significantly alter bosentan pharmacokinetics, representing a clinically relevant interaction mechanism [19].

Tissue Penetration Characteristics

The tissue distribution of bosentan shows preferential accumulation in the liver as the primary site of metabolism and elimination [21]. Significant penetration occurs in lung and heart tissues, where bosentan exerts its therapeutic effects through endothelin receptor antagonism [22] [21]. Limited distribution is observed in kidneys and brain tissues, with the blood-brain barrier restricting central nervous system penetration [21] [23].

Comparative tissue distribution studies using radiolabeled bosentan demonstrate differential accumulation patterns in diseased versus normal tissues [21]. In pulmonary hypertension models, enhanced lung concentrations of bosentan and its metabolites are observed, potentially contributing to improved therapeutic efficacy in target organs [21].

Elimination Pathways and Half-Life Variability

Bosentan elimination occurs primarily through hepatic metabolism followed by biliary excretion of metabolites, accounting for greater than 90% of drug elimination [13] [14] [24]. Renal excretion remains minimal, representing less than 3% of the administered dose [13] [2] [3].

Terminal Half-Life Characteristics

The terminal elimination half-life of bosentan is consistently 5.4 hours in healthy adults and remains unchanged at steady state [1] [4] [14]. Despite a relatively low plasma clearance of 17 L/h during multiple dosing, the moderate half-life necessitates twice-daily dosing for therapeutic maintenance [1] [4] [25]. Single-dose clearance ranges from 3.8-6 L/h in healthy subjects, increasing to the higher steady-state value due to auto-induction [14] [26].

Half-Life Variability Factors

Several factors influence bosentan half-life and clearance characteristics. Pediatric patients demonstrate half-life values ranging from 4.2-5.3 hours, similar to adults when adjusted for body weight [27] [5]. Severe renal impairment (creatinine clearance 15-30 mL/min) and mild hepatic impairment (Child-Pugh class A) do not significantly alter pharmacokinetics [1] [6], while moderate to severe hepatic impairment represents a contraindication due to potential accumulation [6].

CYP3A4 inhibitors such as ketoconazole approximately double bosentan exposure by reducing metabolic clearance [14] [6]. Conversely, CYP3A4 inducers can significantly reduce bosentan concentrations, potentially compromising therapeutic efficacy [10] [28].

Biliary Excretion Mechanisms

The biliary excretion of bosentan metabolites involves specific transport mechanisms including the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) [11] [29]. Bosentan and its metabolites can inhibit these efflux transporters, potentially contributing to intrahepatic accumulation and the observed hepatotoxicity associated with therapy [11] [29] [30]. Studies demonstrate that bosentan alters canalicular bile formation primarily through MRP2-mediated mechanisms, with significant effects on phospholipid and cholesterol secretion patterns [29] [30].

Purity

Quantity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

3.7

Appearance

Melting Point

UNII

GHS Hazard Statements

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (66.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Treatment of pulmonary arterial hypertension (PAH) to improve exercise capacity and symptoms in patients with WHO functional class III. Efficacy has been shown in: , , , Primary (idiopathic and familial) PAH; , PAH secondary to scleroderma without significant interstitial pulmonary disease; , PAH associated with congenital systemic-to-pulmonary shunts and Eisenmenger's physiology. , , , Some improvements have also been shown in patients with PAH WHO functional class II. , , Tracleer is also indicated to reduce the number of new digital ulcers in patients with systemic sclerosis and ongoing digital ulcer disease. ,

Treatment of interstitial pulmonary fibrosis, Treatment of pulmonary arterial hypertension, Treatment of systemic sclerosis

Livertox Summary

Drug Classes

Pharmacology

Bosentan is a sulfonamide-derived, competitive and specific endothelin receptor antagonist with a slightly higher affinity for the endothelin A receptor than endothelin B receptor. Bosentan blocks the action of endothelin 1, an extremely potent endogenous vasoconstrictor and bronchoconstrictor, by binding to endothelin A and endothelin B receptors in the endothelium and vascular smooth muscle. Bosentan decreases both pulmonary and systemic vascular resistance and is particularly used in the treatment of pulmonary arterial hypertension.

MeSH Pharmacological Classification

ATC Code

C - Cardiovascular system

C02 - Antihypertensives

C02K - Other antihypertensives

C02KX - Antihypertensives for pulmonary arterial hypertension

C02KX01 - Bosentan

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Endothelin

EDNR [HSA:1909 1910] [KO:K04197 K04198]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Bosentan is eliminated by biliary excretion following metabolism in the liver.

18 L

4 L/h [patients with pulmonary arterial hypertension]

Metabolism Metabolites

Bosentan has known human metabolites that include 4-tert-butyl-N-[6-(2-hydroxyethoxy)-5-(2-hydroxyphenoxy)-[2,2-]bipyrimidinyl-4-yl]-benzenesulfonamide and Hydroxy Bosentan.

Wikipedia

FDA Medication Guides

Bosentan

TABLET;ORAL

TABLET, FOR SUSPENSION;ORAL

ACTELION

05/16/2019

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients